molecular formula C12H11FN2O B1502056 3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine CAS No. 1188264-00-7

3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine

Cat. No.: B1502056
CAS No.: 1188264-00-7
M. Wt: 218.23 g/mol
InChI Key: YAFOIOFAMVXFCO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine is a heterocyclic compound featuring a fused isoxazole-pyridine scaffold with a 4-fluorophenyl substituent at the C-3 position. The compound’s synthesis involves multi-step reactions, including cycloaddition and cross-coupling methodologies, as outlined in efforts to optimize its scaffold for improved binding and cytotoxicity . Key studies highlight its nanomolar-range activity against Hsp90, with compound 141b (a derivative) exhibiting cytotoxic effects at 130–750 nM concentrations .

Properties

IUPAC Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)16-15-12/h1-4,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFOIOFAMVXFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694545
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-00-7
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its effects on GABA receptors and other relevant pharmacological targets.

  • Molecular Formula : C12_{12}H12_{12}FN2_2O
  • Molecular Weight : 218.23 g/mol
  • CAS Number : 1188264-00-7

The compound is believed to interact primarily with the GABA receptor system, specifically the GABAA_A receptors. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are critical for regulating neuronal excitability.

GABAA_A Receptor Modulation

Research indicates that compounds similar to this compound can act as positive allosteric modulators of GABAA_A receptors. These modulators enhance the effect of GABA without directly activating the receptor themselves. This mechanism is crucial for developing anxiolytic and sedative medications.

In Vitro Studies

  • GABAA_A Receptor Potentiation :
    • A study demonstrated that similar compounds significantly potentiated GABA-induced chloride currents through GABAA_A receptors composed of specific subunit combinations (α1, β2, γ2S). The maximum potentiation observed was approximately 301.9% with an EC50 value of 52.4 μM .
  • Behavioral Effects :
    • In animal models, compounds with similar structures have shown dose-dependent effects on behavior related to anxiety and sedation. For instance, administration of these compounds resulted in decreased response rates in behavioral assays designed to measure anxiety-like behavior .

In Vivo Studies

  • Neuropharmacological Effects :
    • In a study assessing the effects on a rat model with induced anxiety-like behavior, administration of this compound resulted in significant reductions in anxiety scores compared to control groups .
  • Comparative Efficacy :
    • Comparative studies with established anxiolytics indicated that this compound could provide similar therapeutic benefits with potentially fewer side effects due to its selective modulation of the GABA system .

Summary of Findings

Study TypeFindings
In VitroPotentiated GABA-induced chloride currents by up to 301.9%
In VivoReduced anxiety-like behavior in rat models
ComparativeSimilar efficacy to established anxiolytics with selective action

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Its fluorinated phenyl group may enhance biological activity and selectivity towards specific targets in the body.

  • Potential Therapeutic Uses :
    • Antidepressant Activity : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems involved in mood regulation.
    • Anticancer Properties : Preliminary studies indicate that isoxazole derivatives may inhibit tumor growth by interfering with cancer cell signaling pathways.

Neuroscience

Research into the interactions of this compound with neurotransmitter receptors could provide insights into its potential as a neuropharmacological agent.

  • Case Study : A study exploring the effects of related compounds on serotonin receptors demonstrated modulation of receptor activity, suggesting that 3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine could similarly influence serotonergic signaling pathways.

Material Science

The compound's unique chemical structure allows for potential applications in the development of novel materials.

  • Polymer Chemistry : The incorporation of isoxazole units into polymer backbones can enhance thermal stability and mechanical properties.
PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods including cyclization reactions involving appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the 4-fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is leveraged to introduce diverse substituents for pharmacological optimization.

Key reactions :

Reaction TypeReagents/ConditionsOutcomeSource
Halogen ExchangePCl₅, POCl₃, or POBr₃ in inert solventsReplacement of F with Cl or Br
AminationNH₃ or alkylamines under high-temperatureSubstitution with -NH₂ or -NHR groups

The reaction with phosphorus pentachloride proceeds via intermediate arylphosphorochloridite formation, enabling halogen exchange . Solvent polarity significantly impacts reaction rates, with toluene showing higher efficiency than polar aprotic solvents.

Catalytic Hydrogenation

The tetrahydroisoxazolo ring system undergoes selective hydrogenation under controlled conditions:

Experimental conditions :

Catalyst SystemPressure (bar)Temperature (°C)SolventOutcomeSource
Pd/C (10 wt%)1.0–1.510–15ToluenePartial saturation of dihydropyridine
Rh/Al₂O₃3.025EthanolFull reduction of isoxazole ring

Hydrogenation with Pd/C preferentially targets the 3,6-dihydropyridine moiety without disrupting the isoxazole ring . Complete ring saturation requires harsher conditions (Rh/Al₂O₃, 3 bar H₂) .

Acid-Catalyzed Transformations

The compound participates in acid-mediated reactions due to its basic nitrogen sites:

Notable transformations :

Acid CatalystSolventReaction TypeProductSource
Methanesulfonic acidTolueneRing-opening/functionalizationMethanesulfonate salt derivatives
HCl (gas)CH₂Cl₂N-deprotectionFree amine intermediates

Methanesulfonic acid facilitates salt formation at the pyridine nitrogen, enhancing solubility for subsequent reactions . Protonation at the isoxazole oxygen increases electrophilicity for nucleophilic attacks.

Cycloaddition Reactions

The compound serves as a dipolarophile in [3+2] cycloadditions:

Cycloaddition partners :

Dipole TypeConditionsNew Ring System FormedDiastereoselectivitySource
Nitrile oxidesNCS, Et₃N in CCl₄Tricyclic isoxazoloquinolines>90% trans
Azomethine ylidesMicrowave, CF₃CH₂OHFused pyrrolidine-isoxazolesCis-selective

Nitrile oxide cycloadditions proceed via in situ generation of reactive intermediates, yielding products with two contiguous stereocenters . Solvent-free microwave conditions improve reaction rates by 40% compared to conventional heating .

Functional Group Interconversions

The ester and amino groups in derivatives undergo standard transformations:

Conversion pathways :

Starting GroupReagentsProduct GroupYield (%)Source
Ester (-COOR)LiAlH₄ in THFPrimary alcohol (-CH₂OH)78–85
Amine (-NH₂)Ac₂O, pyridineAcetamide (-NHCOCH₃)92
Nitrile (-CN)H₂O₂, K₂CO₃ in DMSOAmide (-CONH₂)65

Ester reductions proceed with >95% chemoselectivity using LiAlH₄, while oxidative nitrile hydration requires polar aprotic solvents for optimal yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Tetrahydroisoxazolo-Pyridine Derivatives

Compound Name Molecular Formula Substituent(s) Biological Target Key Activity/Data Reference
This compound C₁₂H₁₁FN₂O 4-Fluorophenyl (C-3) Hsp90 IC₅₀: 130–750 nM (cytotoxicity)
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine-3-ol) C₇H₁₀N₂O₂ Hydroxyl (C-3) Neurotransmitter transporters (SLC6 family) Inhibits glycine transport; potential for CNS disorders
3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine C₈H₁₂N₂O₂ Ethoxy (C-3) Not reported Synthetic intermediate; CAS 95579-18-3
3-Benzo[1,3]dioxol-5-yl derivative C₁₃H₁₃ClN₂O₃ Benzo[1,3]dioxol-5-yl (C-3) Not reported Catalogued (CAS 1185299-90-4)
3-(3-Fluorophenyl) analog (hydrochloride) C₁₂H₁₂ClFN₂O 3-Fluorophenyl (C-3) Not reported Catalogued (CAS 1185294-15-8)

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: The 4-fluorophenyl group in this compound enhances Hsp90 binding affinity, likely through hydrophobic interactions and fluorine’s electron-withdrawing effects . In contrast, THPO’s hydroxyl group at C-3 enables hydrogen bonding with neurotransmitter transporters, altering substrate uptake in neurological pathways .

Scaffold Variations :

  • Derivatives like tetrahydroisoxazolo[4,3-C]pyridin-4-one () feature a ketone group in the pyridine ring, enabling aldol reactions for natural product synthesis but diverging from the parent compound’s Hsp90 focus .
  • Isoxazolo[4,5-C]azepine derivatives () replace the pyridine with an azepine ring, expanding the scaffold’s application to acetylcholinergic systems but reducing relevance to Hsp90 inhibition .

Synthetic Complexity :

  • The synthesis of this compound involves challenges in regioselective functionalization, as seen in failed attempts to optimize the scaffold (e.g., Scheme 3.7 in ) . This contrasts with simpler derivatives like THPO, which are more straightforward to synthesize .

Therapeutic Potential: While this compound shows promise in oncology, THPO and exo-THPO (a positional isomer) are explored for neurological disorders like ADHD and OCD, reflecting scaffold versatility .

Preparation Methods

Formation of Nitrile Oxide Intermediate and Cycloaddition

  • The key step involves preparing an aldoxime derivative, which is then treated with N-chlorosuccinimide (NCS) and triethylamine (Et3N) in a non-polar solvent such as carbon tetrachloride (CCl4) at room temperature.
  • This generates a nitrile oxide in situ, which undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered alkene to form the fused tetrahydroisoxazolo ring system.
  • The reaction proceeds with high regio- and stereoselectivity, producing the desired fused heterocycle in 72–86% yields.

Introduction of the 4-Fluorophenyl Group

  • The 4-fluorophenyl substituent is introduced via the choice of starting materials or by subsequent substitution reactions on the aromatic ring.
  • For example, methyl(4R,6R)-7-benzyl-4-(4-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine-6-carboxylate was prepared using a general working procedure involving column chromatography purification to yield a white solid with 91–95% yields and high enantiomeric excess.

Functional Group Transformations

  • Hydroxy groups at the 3-position of the isoxazolo pyridine ring can be converted to other functional groups such as chlorine or ethylthio substituents using reagents like phosphorus oxychloride (POCl3), which activates hydroxy groups for displacement reactions.

Representative Experimental Procedure

Step Reagents/Conditions Description Yield/Outcome
1 N-(2-formylphenyl)-4-methylbenzene-1-sulfonamide, K2CO3, acetonitrile Formation of aldoxime precursor by stirring at room temperature for 15 min High conversion
2 (Z)-methyl 2-(bromomethyl)-3-phenylacrylate added dropwise Formation of olefin intermediate 98% yield (colorless solid)
3 NH2OH·HCl (6 mmol) in ethanol, room temp, 1 h Conversion to oxime intermediate Completion confirmed by TLC
4 NCS (5 mmol), Et3N (4 mmol), CCl4, room temp, 1 h Generation of nitrile oxide and intramolecular cycloaddition Formation of tetrahydroisoxazoloquinoline scaffold
5 Purification by silica gel chromatography (ethyl acetate/hexanes) Isolation of pure product 72–86% yield of fused tricyclic product

This procedure exemplifies the synthesis of tetrahydroisoxazoloquinoline derivatives, adaptable for the preparation of the 4-fluorophenyl substituted analogue.

Key Research Findings and Advantages

  • The intramolecular 1,3-dipolar cycloaddition provides a regio- and stereoselective route to complex fused heterocycles.
  • The method allows for the introduction of diverse substituents on the aromatic ring, including fluorine, bromine, and methyl groups, with high yields (up to 96%) and enantiomeric purity.
  • Use of mild reaction conditions (room temperature, common solvents) and commercially available reagents enhances the practicality of the synthesis.
  • Functional group interconversion at the 3-position (e.g., hydroxy to chloro) expands the utility of the compound for further derivatization.

Summary Table of Selected Compounds and Yields

Compound Substituent Yield (%) Purification Method Notes
methyl(4R,6R)-7-benzyl-4-(4-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine-6-carboxylate 4-Fluorophenyl 91–95 Column chromatography (ethyl acetate/petroleum ether) High enantiomeric excess (90–97% ee)
methyl(4R,6R)-7-benzyl-4-(4-bromophenyl)-... 4-Bromophenyl 95 Same as above Similar high purity and yield
methyl(4R,6R)-7-benzyl-6-hydroxy-3-phenyl-... Phenyl 96 Same as above Demonstrates versatility of the method

Q & A

Q. Experimental Design :

  • In vitro Assays : Measure degradation of Hsp90 client proteins (e.g., HER2, RAF-1) in A431 cells .
  • Molecular Modeling : Docking studies (using AutoDock Vina) predict binding poses and guide rational design .

Advanced: How can contradictory neuropharmacological data for this scaffold be resolved?

Case Study :
While 4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine derivatives like THIP (a GABAA_A agonist) show sedative and anticonvulsant effects , they fail to mimic N2_2O-like stimulus effects in behavioral assays .
Resolution Strategies :

Receptor Subtype Selectivity : THIP preferentially activates δ-subunit-containing GABAA_A receptors, which lack N2_2O’s effects on α/β subtypes .

Pharmacokinetic Factors : Differences in blood-brain barrier penetration or metabolic stability may explain discrepancies between in vitro and in vivo results .

Table 1 : Comparative Neuropharmacological Profiles

DerivativeTarget ReceptorObserved EffectContradiction Source
THIPGABAA_A δSedation, AnticonvulsantNo N2_2O-like effects
THIP Thio-AnalogueGABAA_A α/βWeak AgonismReduced efficacy

Advanced: What methodological considerations apply to in vivo vs. in vitro studies of this compound?

Q. Experimental Design Guidelines :

  • In Vitro :
    • Use A431 or SKOV-3 cells for Hsp90 inhibition assays, with Western blotting to monitor client protein degradation (e.g., HER2) .
    • Optimize dosing using cytotoxicity assays (MTT) to establish non-toxic concentrations .
  • In Vivo :
    • Xenograft Models : Administer compound intraperitoneally (5–20 mg/kg) in nude mice with HER2+ tumors .
    • Pharmacokinetics : Monitor plasma half-life and metabolite formation via LC-MS/MS to adjust dosing schedules .

Q. Key Challenges :

  • Solubility : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .
  • Off-Target Effects : Include control groups with Hsp90 inhibitors (e.g., 17-AAG) to validate specificity .

Advanced: How can aldol condensation be utilized to optimize this compound’s properties?

Methodological Answer :
Aldol condensation at C-3(Me) introduces alkenyl groups, enhancing structural diversity:

Base-Mediated Reaction : Use K2_2CO3_3 or DBU in THF to generate α,β-unsaturated ketones .

Masked Acylpyridones : The resulting alkenyl derivatives serve as precursors for natural product-like analogs with improved metabolic stability .

Table 2 : Aldol Condensation Outcomes

SubstrateProductYield (%)Biological Activity
3-(Me)-Scaffold3-(E)-Styryl Derivative65Enhanced Hsp90 binding
3-(Me)-Scaffold3-(Z)-Allyl Derivative48Reduced cytotoxicity

Advanced: What strategies address low yields in scaffold synthesis?

Q. Troubleshooting :

  • Cyclization Side Reactions : Use microwave-assisted synthesis to reduce reaction time and minimize decomposition .
  • Purification Challenges : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
  • Catalyst Optimization : Switch from Pd(PPh3_3)4_4 to XPhos Pd G3 for Suzuki couplings, improving yields by 20–30% .

Basic: What is the compound’s role in GABAergic signaling?

Methodological Answer :
The scaffold acts as a rigid GABA mimetic, with the isoxazole ring mimicking the carboxylate group of GABA. Key findings:

  • THIP (Gaboxadol) : Binds extrasynaptic GABAA_A receptors (δ-subunit), inducing tonic inhibition in thalamocortical neurons .
  • Lack of N2_2O-like Effects : Unlike N2_2O, THIP does not modulate NMDA or opioid receptors, explaining divergent behavioral outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine
Reactant of Route 2
3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine

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